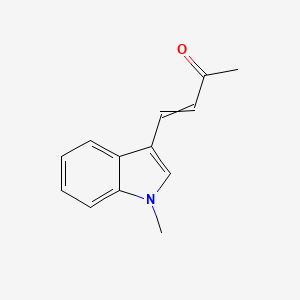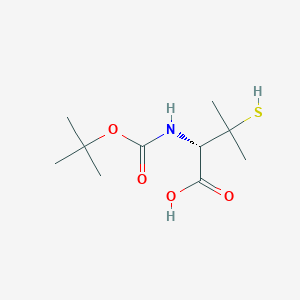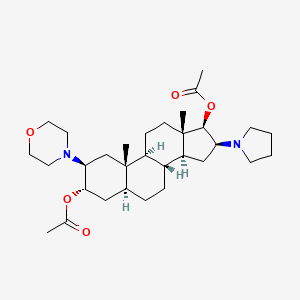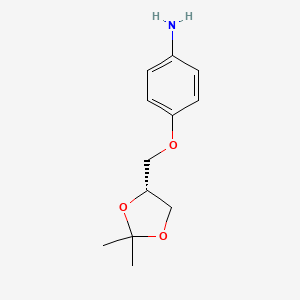![molecular formula C40H28N2O8 B3089421 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzoic acid CAS No. 1193093-31-0](/img/structure/B3089421.png)
4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzoic acid
描述
4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl core linked to four benzoic acid groups through azanetriyl linkages. The presence of multiple carboxylic acid groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of tetraethyl-4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzoate. This intermediate is synthesized by reacting ethyl 4-bromobenzoate with 1,1’-biphenyl-4,4’-diamine in the presence of a palladium catalyst and cesium carbonate in dioxane . The resulting tetraethyl ester is then hydrolyzed using potassium hydroxide in tetrahydrofuran and water, followed by acidification with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzoic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The biphenyl core provides structural rigidity, enhancing its binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, contributing to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzoic acid: Similar structure but with an ethene core instead of a biphenyl core.
4,4’,4’‘,4’‘’-(1,4-Phenylenedinitrilo)tetrabenzoic acid: Contains a phenylenedinitrilo linkage instead of azanetriyl.
Uniqueness
4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzoic acid is unique due to its biphenyl core, which provides enhanced rigidity and stability. This structural feature contributes to its high binding affinity and specificity in various applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
4-[4-[4-(4-carboxy-N-(4-carboxyphenyl)anilino)phenyl]-N-(4-carboxyphenyl)anilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O8/c43-37(44)27-5-17-33(18-6-27)41(34-19-7-28(8-20-34)38(45)46)31-13-1-25(2-14-31)26-3-15-32(16-4-26)42(35-21-9-29(10-22-35)39(47)48)36-23-11-30(12-24-36)40(49)50/h1-24H,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBBRSXFIDGCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)N(C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(2-Furylmethyl)amino]pentanedioic acid](/img/structure/B3089371.png)


![2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane](/img/structure/B3089401.png)


![7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3089425.png)


